molecular formula C8H8Cl3N B13252281 1-(2,3,4-Trichlorophenyl)ethan-1-amine

1-(2,3,4-Trichlorophenyl)ethan-1-amine

Cat. No.: B13252281
M. Wt: 224.5 g/mol
InChI Key: UQXMKRKFGMFXPO-UHFFFAOYSA-N
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Description

1-(2,3,4-Trichlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8Cl3N It is a derivative of phenylethylamine, where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,4-Trichlorophenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trichlorobenzaldehyde with nitromethane to form 2,3,4-trichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylethylamines with different functional groups.

Scientific Research Applications

1-(2,3,4-Trichlorophenyl)ethan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,4-trichlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and targets involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)ethan-1-amine: Similar structure but with two chlorine atoms.

    1-(3,4-Dichlorophenyl)ethan-1-amine: Similar structure but with chlorine atoms at different positions.

    1-(2,3,5-Trichlorophenyl)ethan-1-amine: Similar structure but with chlorine atoms at different positions.

Uniqueness

1-(2,3,4-Trichlorophenyl)ethan-1-amine is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This unique structure may confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

1-(2,3,4-trichlorophenyl)ethanamine

InChI

InChI=1S/C8H8Cl3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3

InChI Key

UQXMKRKFGMFXPO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N

Origin of Product

United States

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